lipoxin B4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

白三烯 B4 是一种源自花生四烯酸的三羟基四烯类代谢产物。它是一种生物活性脂质介质,参与炎症消退。 白三烯 B4 由免疫细胞(如中性粒细胞和巨噬细胞)产生,在抑制炎症和促进组织修复中起着至关重要的作用 .

准备方法

合成路线和反应条件: 白三烯 B4 的合成涉及花生四烯酸经脂氧合酶的依次代谢。关键步骤包括 5-脂氧合酶的作用,随后是 12-脂氧合酶或 15-脂氧合酶的作用。 此过程可能涉及跨细胞代谢,其中不同的细胞类型共同参与生物合成 .

工业生产方法: 该过程需要对反应条件进行精确控制,以确保所需产物的正确立体化学和产率 .

化学反应分析

反应类型: 白三烯 B4 会经历各种化学反应,包括氧化、还原和取代。 酶促降解的主要途径之一是将三烯核心中的一个碳-碳双键还原形成 6,7-二氢白三烯 B4 等代谢产物 .

常用试剂和条件: 白三烯 B4 的合成和修饰中常用的试剂包括脂氧合酶、氧化剂和还原剂。 反应通常在温和条件下进行,以保持脂质介质的完整性 .

主要产物: 白三烯 B4 反应形成的主要产物包括各种氧化和还原代谢产物。 这些代谢产物通常保留母体化合物的部分生物活性,但稳定性和效力可能不同 .

科学研究应用

Therapeutic Applications

The therapeutic potential of LXB4 spans multiple areas, including:

Respiratory Diseases

LXB4 has been shown to alleviate symptoms in models of allergic airway disease. In murine studies, it significantly reduced eosinophil chemotaxis and mast cell degranulation compared to conventional treatments like dexamethasone .

Neuroprotection

Recent studies have highlighted LXB4's neuroprotective properties. It has been demonstrated that LXB4 can enhance memory B cell activation and antibody production, suggesting a role in immune modulation within the central nervous system . Furthermore, research indicates that LXB4 can prevent neuronal degeneration in models of glaucoma and other neurodegenerative diseases by promoting neuroprotective signaling pathways .

Chronic Inflammatory Conditions

LXB4 has potential applications in managing chronic inflammatory diseases such as cystic fibrosis (CF). Studies indicate that the balance between lipoxins and leukotrienes is disrupted in CF, leading to persistent inflammation. Supplementation with LXB4 may help restore this balance and promote resolution .

Case Study 1: Allergic Airway Inflammation

In a study involving murine models of allergic airway inflammation, treatment with LXB4 resulted in significant reductions in airway hyperresponsiveness and leukocyte infiltration compared to control groups. The study concluded that LXB4 effectively promotes resolution by inhibiting Th2 cytokine production and enhancing mucosal protection .

Case Study 2: Glaucoma Treatment

Research conducted on rodent models demonstrated that administration of LXB4 eight weeks post-glaucoma-like injury resulted in preserved ganglion cell function and reduced neurodegeneration. This study suggests that LXB4 may serve as a novel therapeutic agent for preventing optic nerve damage associated with glaucoma .

Data Table: Summary of Key Findings on this compound

作用机制

白三烯 B4 通过与免疫细胞表面的特定受体结合发挥其作用。它通过促进凋亡中性粒细胞的清除和抑制炎症反应来调节中性粒细胞、巨噬细胞和其他免疫细胞的行为。 主要的分子靶标包括核因子κB、激活蛋白-1 和过氧化物酶体增殖物激活受体γ 等转录因子 .

相似化合物的比较

白三烯 B4 在脂质介质中是独一无二的,因为它具有特定的抗炎和促消退特性。类似的化合物包括:

白三烯 A4: 另一种具有类似抗炎特性的三羟基四烯类代谢产物。

消炎素 D1: 一种源自二十二碳六烯酸的脂质介质,具有强大的抗炎和促消退作用。

马雷素 1: 一种参与炎症消退和组织修复的脂质介质.

生物活性

Lipoxin B4 (LXB4) is a member of the specialized pro-resolving mediators (SPMs) derived from arachidonic acid. It plays a crucial role in the resolution of inflammation and has garnered attention for its neuroprotective properties. This article delves into the biological activities of LXB4, highlighting its mechanisms, synthesis, and relevance in therapeutic applications.

Anti-Inflammatory Properties

LXB4 is known for its potent anti-inflammatory effects. It inhibits neutrophil adhesion and chemotaxis, which are critical processes in the inflammatory response. By modulating these activities, LXB4 helps to reduce tissue damage associated with chronic inflammation .

Neuroprotective Effects

Recent studies have demonstrated that LXB4 exhibits significant neuroprotective activity. In a cellular model involving retinal ganglion cells, LXB4 was found to be 20 times more potent than its analog, lipoxin A4 (LXA4), in promoting cell survival under excitotoxic conditions induced by glutamate . The effective concentration (EC50) for LXB4 was determined to be approximately 292.8 nM, indicating its strong neuroprotective potential .

The mechanisms by which LXB4 exerts its biological effects are still being elucidated. Unlike LXA4, which is known to bind to specific G-protein coupled receptors such as ALX/FPR2, the endogenous receptors for LXB4 have not been clearly identified yet . However, it is hypothesized that LXB4 may engage in signaling pathways that promote cell survival and inhibit apoptosis in neuronal cells.

Synthesis of this compound

The total synthesis of LXB4 has been achieved through stereocontrolled methods that allow for the efficient production of this compound. The synthesis involves multiple steps, including stereoselective reduction and asymmetric epoxidation, culminating in a yield of 25% after ten steps . This advancement is significant as it provides researchers with a reliable source of LXB4 for further studies on its biological activities.

Table: Comparison of Biological Activities

| Activity Type | This compound (LXB4) | Lipoxin A4 (LXA4) |

|---|---|---|

| Neutrophil Inhibition | Yes | Yes |

| Neuroprotection | High potency | Moderate potency |

| EC50 (nM) | 292.8 | Not specified |

| Receptor Binding | Unknown | ALX/FPR2 |

Neuroprotection in Glaucoma Models

A study investigated the effects of LXB4 in models of glaucoma, a leading cause of vision loss. The results indicated that LXB4 significantly improved neuronal survival in both acute and chronic models of retinal ganglion cell death . This finding underscores the therapeutic potential of LXB4 in treating neurodegenerative diseases.

Wound Healing Applications

Research has also explored the role of lipoxins, including LXB4, in wound healing processes. Lipoxins are believed to facilitate tissue repair by promoting the resolution phase of inflammation and enhancing re-epithelialization . This suggests potential applications for LXB4 in regenerative medicine.

属性

CAS 编号 |

98049-69-5 |

|---|---|

分子式 |

C20H31O5- |

分子量 |

351.5 g/mol |

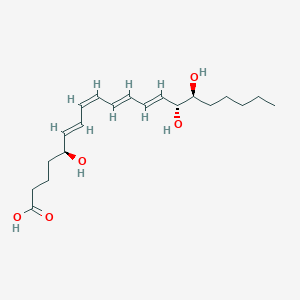

IUPAC 名称 |

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/p-1/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1 |

InChI 键 |

UXVRTOKOJOMENI-WLPVFMORSA-M |

SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |

手性 SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)[O-])O)O)O |

规范 SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)[O-])O)O)O |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

5,14,15-THET 5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid 5-methyl-LXB4 5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid lipoxin B4 LXB4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。